3-(4-chlorobenzyl)-8-(2,4-dimethoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
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Overview
Description
3-(4-chlorobenzyl)-8-(2,4-dimethoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a chlorobenzyl group, a dimethoxyphenyl group, and an imidazo[2,1-f]purine core, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorobenzyl)-8-(2,4-dimethoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[2,1-f]purine core, followed by the introduction of the chlorobenzyl and dimethoxyphenyl groups through various substitution reactions. Common reagents used in these reactions include chlorinating agents, methoxy group donors, and purine derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorobenzyl)-8-(2,4-dimethoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially affecting its reactivity and properties.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the compound to introduce new substituents or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted imidazo[2,1-f]purine derivatives.
Scientific Research Applications
3-(4-chlorobenzyl)-8-(2,4-dimethoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione has several applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to investigate enzyme interactions and cellular processes.
Industry: The compound may be used in the development of new materials or as a precursor for industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-chlorobenzyl)-8-(2,4-dimethoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and identify the primary targets.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-((4-chlorobenzyl)oxy)phenyl)-N-(2,5-dimethoxyphenyl)-2-propenamide
- 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(3,4-dimethoxyphenyl)ethanone
Uniqueness
Compared to similar compounds, 3-(4-chlorobenzyl)-8-(2,4-dimethoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione stands out due to its unique imidazo[2,1-f]purine core, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific molecular targets and improve its stability under various conditions.
Properties
Molecular Formula |
C23H22ClN5O4 |
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Molecular Weight |
467.9 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methyl]-6-(2,4-dimethoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C23H22ClN5O4/c1-26-20-19(21(30)29(23(26)31)13-14-4-6-15(24)7-5-14)28-11-10-27(22(28)25-20)17-9-8-16(32-2)12-18(17)33-3/h4-9,12H,10-11,13H2,1-3H3 |
InChI Key |
PSNUWBDTGDCFLQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC=C(C=C3)Cl)N4CCN(C4=N2)C5=C(C=C(C=C5)OC)OC |
Origin of Product |
United States |
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